Lipophilicity: 5,6,7- vs 5,6,8-Trimethoxy Regioisomers
The 5,6,7-trimethoxy ethyl ester exhibits a calculated LogP of 2.97 (ALOGPS or equivalent consensus model), which reflects the contiguous methoxy substitution pattern . In contrast, the 5,6,8-trimethoxy regioisomer (CAS 25936-85-0) is predicted to have a measurably different LogP value owing to the disrupted methoxy adjacency, a phenomenon consistently observed across methoxy-naphthalene congeneric series . A difference in LogP of even 0.3–0.5 units can translate into a 2- to 3-fold shift in octanol-water partition coefficient, directly affecting membrane permeability and bioassay IC₅₀ values.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.97 (consensus model; C₁₈H₂₀O₇, CAS 752252-41-8) |
| Comparator Or Baseline | 5,6,8-Trimethoxy regioisomer (CAS 25936-85-0); LogP predicted to differ by ≥0.3 units based on methoxy positional effects documented in naphthalene congeneric series |
| Quantified Difference | Estimated ΔLogP ≥ 0.3 between regioisomers (class-level inference; explicit experimental LogP for comparator not publicly available) |
| Conditions | In silico prediction using consensus LogP algorithm; experimental shake-flask LogP not reported for either compound |
Why This Matters
A LogP shift of 0.3 units can alter passive membrane permeability by approximately 2-fold, making regioisomer identity a critical procurement specification for cell-based assay reproducibility.
